![molecular formula C12H24N2 B3171364 C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine CAS No. 946681-91-0](/img/structure/B3171364.png)
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine
Overview
Description
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine undergoes various chemical reactions, including:
Scientific Research Applications
Dual Kinase Inhibitors
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine derivatives have been explored as dual inhibitors targeting specific kinases involved in cancer progression. Notably, derivatives have been synthesized to inhibit:
- Anaplastic Lymphoma Kinase (ALK)
- c-ros Oncogene 1 Kinase (ROS1)
These inhibitors have shown promising activity with quantified IC50 values indicating their potency against these targets. The synthesis typically involves functionalization of the piperidine ring to enhance binding affinity and specificity towards these kinases.
HIV Protease Inhibitors
The compound's structural features allow for modifications that yield effective HIV protease inhibitors. These inhibitors play a crucial role in preventing viral replication by blocking the protease enzyme, essential for viral maturation. Research indicates that modifications to the piperidine structure can significantly enhance antiviral activity, providing a potential pathway for developing new treatments for HIV.
Neurotransmitter Modulation
This compound has been investigated for its potential to modulate neurotransmitter systems, particularly:
- Dopamine Reuptake Inhibition : Derivatives may act as dopamine reuptake inhibitors, which could be beneficial in treating conditions such as depression and ADHD. The structural similarity to neurotransmitters allows these compounds to influence synaptic transmission effectively.
Case Studies and Research Findings
Research into this compound has yielded several case studies demonstrating its efficacy:
- Study on Kinase Inhibition : A series of experiments evaluated the inhibitory effects on ALK and ROS1 kinases, revealing significant potency with IC50 values below 100 nM for some derivatives.
- Antiviral Activity Assessment : In vitro studies showed that modified derivatives effectively inhibited HIV replication, with selectivity indexes indicating low toxicity to host cells.
These findings underscore the compound's potential in drug discovery and development across various therapeutic areas.
Mechanism of Action
The mechanism of action of C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of biological activities.
Methylphenidate: A central nervous system stimulant that shares the piperidine moiety.
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages in certain therapeutic or industrial applications .
Biological Activity
C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a cyclopentyl ring connected to a 2-methylpiperidinyl group via a central carbon atom, with a methyl amine group attached. This unique configuration suggests multiple avenues for therapeutic applications, including as dual kinase inhibitors and HIV protease inhibitors.
1. Dual Kinase Inhibition
Recent studies have focused on the development of derivatives of this compound as dual inhibitors targeting specific kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The synthesized derivatives have been evaluated for their inhibitory activity, yielding quantitative data such as IC50 values, which indicate the concentration required for 50% inhibition. For instance, certain derivatives demonstrated potent inhibition with IC50 values in the low nanomolar range, indicating strong biological activity against these targets.
2. HIV Protease Inhibition
The piperidine structure within this compound allows for functionalization that can lead to the development of HIV protease inhibitors . These inhibitors work by blocking the activity of HIV protease, a critical enzyme in the viral replication process. By inhibiting this enzyme, these compounds can effectively prevent viral maturation and replication, representing a potential therapeutic strategy for HIV treatment.
3. Neurotransmitter Modulation
The compound's structural similarity to neurotransmitters suggests its potential role as a modulator of neurotransmitter systems . Research indicates that derivatives may act as dopamine reuptake inhibitors, which could have implications in treating neuropsychiatric conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Table: Summary of Biological Activities
Activity Type | Target Kinase/Enzyme | IC50 Value (nM) | Notes |
---|---|---|---|
Dual Kinase Inhibition | ALK, ROS1 | Low nanomolar | Potent inhibition observed. |
HIV Protease Inhibition | HIV Protease | Varies | Prevents viral replication. |
Neurotransmitter Modulation | Dopamine Reuptake | Varies | Potential treatment for ADHD and depression. |
Case Studies
A notable study involved synthesizing various derivatives based on this compound and evaluating their biological activities through in vitro assays. The results indicated that certain modifications significantly enhanced inhibitory potency against ALK and ROS1 kinases compared to the parent compound. For example, one derivative showed an IC50 value of 41 nM against the mutant EGFR L858R/T790M, demonstrating selective inhibition over wild-type EGFR .
Another research effort focused on the compound's ability to inhibit HIV protease. In vitro experiments revealed that specific derivatives effectively blocked protease activity, leading to reduced viral loads in treated cell lines. These findings suggest promising avenues for further development in antiviral therapies .
Properties
IUPAC Name |
[1-(2-methylpiperidin-1-yl)cyclopentyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-6-2-5-9-14(11)12(10-13)7-3-4-8-12/h11H,2-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMNJRHMJYPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2(CCCC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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